Regioisomeric Identity: 2-Ethyl vs. 3-Ethyl vs. 4-Ethyl Substitution Pattern Dictates Steric Environment at the Sulfur Electrophile
The 2-ethyl isomer places the alkyl substituent on the carbon directly adjacent to the sulfonyl chloride-bearing carbon (1,2-disubstitution pattern), whereas the 3-ethyl isomer (CAS 1343304-06-2) and 4-ethyl isomer (CAS 1248042-66-1) position the ethyl group one and two carbons further away, respectively . In the preferred chair conformation, the ethyl group in all three isomers preferentially occupies the equatorial position (A-value for ethyl ≈ 1.75–1.79 kcal/mol, corresponding to an equatorial:axial ratio of approximately 19:1 at 25 °C) [1]. However, in the 2-isomer, the equatorial ethyl group at C2 introduces 1,3-diaxial steric interactions with the axial hydrogen at C4 and C6, while also creating a steric shield on one face of the sulfonyl chloride group that is absent in the 3- and 4-isomers. This spatial arrangement can be leveraged to control the diastereofacial approach of nucleophiles in reactions where the cyclohexane ring chirality is relevant [2].
| Evidence Dimension | Distance between ethyl substituent and sulfonyl chloride group (number of C–C bonds) |
|---|---|
| Target Compound Data | 2-Ethylcyclohexane-1-sulfonyl chloride: ethyl at C2, SO₂Cl at C1; 2-bond separation (vicinal) |
| Comparator Or Baseline | 3-Ethyl isomer: ethyl at C3, SO₂Cl at C1; 3-bond separation (1,3-relationship). 4-Ethyl isomer: ethyl at C4, SO₂Cl at C1; 4-bond separation (1,4-relationship). Cyclohexanesulfonyl chloride: no ethyl substituent. |
| Quantified Difference | The 2-isomer uniquely positions the ethyl group in the steric 'sphere of influence' of the SO₂Cl reactive center. The ethyl A-value of 1.75–1.79 kcal/mol confirms strong equatorial preference, orienting the ethyl group away from the ring but adjacent to the reactive site. |
| Conditions | Chair conformational analysis at 25 °C; A-value derived from variable-temperature ¹³C NMR studies on ethylcyclohexane. |
Why This Matters
For procurement: the 2-ethyl isomer is the correct choice when steric differentiation at the sulfur electrophile is desired; the 3- and 4-isomers cannot replicate the through-space steric effect of the vicinal ethyl group on nucleophilic attack trajectories.
- [1] Juaristi, E.; Muñoz-Muñiz, O. Rev. Soc. Quím. Méx. 2001, 45, 169–176. Ethyl group A-value and thermodynamic parameters in cyclohexane. View Source
- [2] Wiberg, K. B. et al. Conformational enthalpy, entropy, and free energy of methyl, ethyl, and isopropyl groups in cyclohexane. J. Am. Chem. Soc. 1996, 118, 2722–2726 (summary in Juaristi, 2001, Table 4). View Source
